Lpyfd-NH2 (tfa)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lpyfd-NH2 (tfa) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA (trifluoroacetic acid) to remove protecting groups .
Industrial Production Methods
Industrial production of Lpyfd-NH2 (tfa) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using techniques like high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Lpyfd-NH2 (tfa) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation or reduction reactions due to the stability of its peptide backbone .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Agents: TFA
Solvents: DMF (dimethylformamide), DCM (dichloromethane)
Major Products
The major product of reactions involving Lpyfd-NH2 (tfa) is the pentapeptide itself, with variations depending on the specific amino acid sequence and modifications .
Scientific Research Applications
Lpyfd-NH2 (tfa) has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in inhibiting amyloid-beta aggregation, making it a valuable tool in Alzheimer’s disease research.
Medicine: Potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
Mechanism of Action
Lpyfd-NH2 (tfa) exerts its effects by binding to amyloid-beta peptides and preventing their aggregation into amyloid plaques. This interaction disrupts the formation of beta-sheets, which are crucial for the stability of amyloid fibrils. The compound’s molecular targets include the amyloid-beta peptides, and it operates through pathways involving the inhibition of peptide aggregation .
Comparison with Similar Compounds
Similar Compounds
LPFFD-NH2: Another pentapeptide with similar inhibitory effects on amyloid-beta aggregation.
LPFFN-NH2: A modified version of LPFFD-NH2 with enhanced stability.
Uniqueness
Lpyfd-NH2 (tfa) is unique due to its specific amino acid sequence, which provides optimal binding and inhibitory effects on amyloid-beta peptides. Its trifluoroacetic acid salt form enhances its solubility and stability, making it more effective in research and potential therapeutic applications .
Properties
Molecular Formula |
C35H45F3N6O10 |
---|---|
Molecular Weight |
766.8 g/mol |
IUPAC Name |
(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H44N6O8.C2HF3O2/c1-19(2)15-23(34)33(47)39-14-6-9-27(39)32(46)38-26(17-21-10-12-22(40)13-11-21)31(45)37-25(16-20-7-4-3-5-8-20)30(44)36-24(29(35)43)18-28(41)42;3-2(4,5)1(6)7/h3-5,7-8,10-13,19,23-27,40H,6,9,14-18,34H2,1-2H3,(H2,35,43)(H,36,44)(H,37,45)(H,38,46)(H,41,42);(H,6,7)/t23-,24-,25-,26-,27-;/m0./s1 |
InChI Key |
IXZJYLXIKGCIAF-HYRZFBCKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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